molecular formula C14H28N2O2 B1521185 tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate CAS No. 1193388-30-5

tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate

Cat. No.: B1521185
CAS No.: 1193388-30-5
M. Wt: 256.38 g/mol
InChI Key: WPTKXKVPJIWJSW-UHFFFAOYSA-N
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Description

Tert-butyl N-(piperidin-3-ylmethyl)-N-(propan-2-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O2

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of piperidin-3-ylmethylamine with tert-butyl isocyanate in the presence of a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a precursor for drug development. Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • Piperidine derivatives: Other piperidine derivatives with similar structures and properties.

  • Tert-butyl carbamates: Other carbamate compounds with tert-butyl groups.

This compound offers a wide range of possibilities for scientific research and industrial applications, making it a valuable addition to the field of chemistry and beyond.

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Properties

IUPAC Name

tert-butyl N-(piperidin-3-ylmethyl)-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-7-6-8-15-9-12/h11-12,15H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTKXKVPJIWJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCNC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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